molecular formula C20H20ClN3O3S2 B2444332 1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}piperidine CAS No. 946300-30-7

1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}piperidine

Cat. No. B2444332
CAS RN: 946300-30-7
M. Wt: 449.97
InChI Key: FCHLGSRFFNCVFV-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative, which is a class of organic compounds containing a piperidine ring, a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . It also contains a sulfonyl group attached to a chlorophenyl group, and a 1,2,4-oxadiazole ring attached to a methylthiophenyl group. These groups could potentially give the compound unique chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, chlorophenyl, methylthiophenyl, and 1,2,4-oxadiazole groups would likely have a significant impact on the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its structure and the conditions under which it’s subjected. The sulfonyl, chlorophenyl, methylthiophenyl, and 1,2,4-oxadiazole groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could potentially affect the compound’s solubility, while the chlorophenyl group could influence its reactivity .

Scientific Research Applications

Antibacterial Applications

The compound has been explored for its potential antibacterial applications. For instance, a study synthesized acetamide derivatives bearing this compound with azinane and 1,3,4-oxadiazole heterocyclic cores, which were evaluated for their antibacterial potentials. Specifically, a compound bearing a 2-methylphenyl group showed significant antibacterial activity against various bacterial strains like Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. The findings suggest that these synthesized compounds, particularly the one with the 2-methylphenyl group, are moderate inhibitors with relatively more activity against Gram-negative bacterial strains (Iqbal et al., 2017).

Enzyme Inhibition and Drug Design

Another study focused on synthesizing derivatives of the compound for potential Alzheimer's disease treatment. The study aimed to create new drug candidates by synthesizing N-substituted derivatives and evaluating them for enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, a key target in Alzheimer's disease treatment. The study's thorough approach and spectral analysis suggest a focused effort to develop new therapeutic agents for neurodegenerative diseases (Rehman et al., 2018).

Anticancer Potential

The compound's derivatives have also been synthesized and evaluated for their anticancer potential. A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and tested them as anticancer agents. The synthesized compounds showed promising results, with specific derivatives exhibiting strong anticancer activity relative to the reference drug, doxorubicin. This research emphasizes the compound's potential in developing new anticancer therapies, though it also highlights the need for further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).

properties

IUPAC Name

5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c1-28-17-6-2-14(3-7-17)19-22-20(27-23-19)15-10-12-24(13-11-15)29(25,26)18-8-4-16(21)5-9-18/h2-9,15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHLGSRFFNCVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine

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